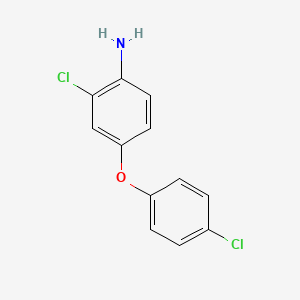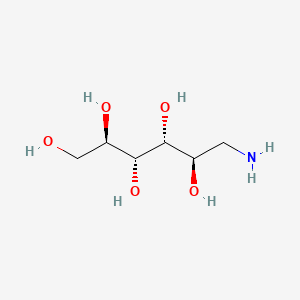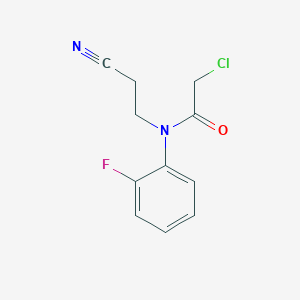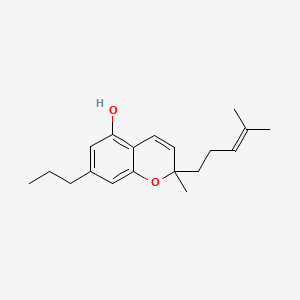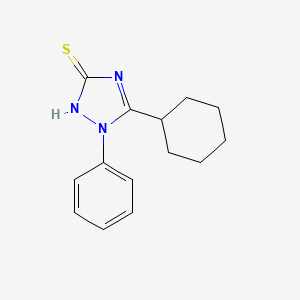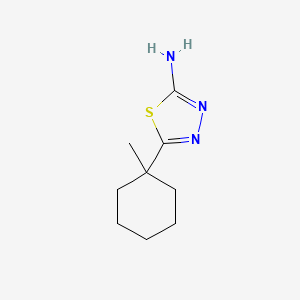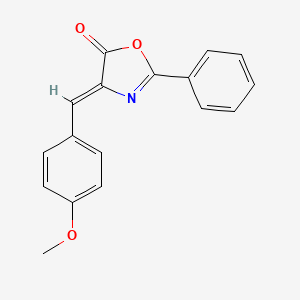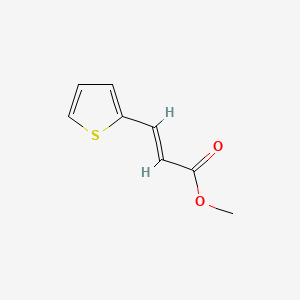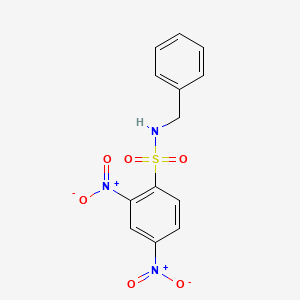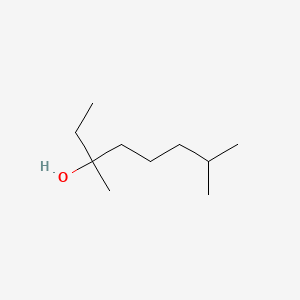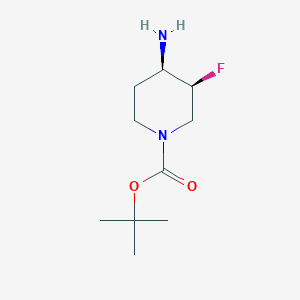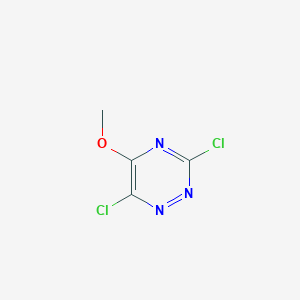
6-Methylpicolinic acid tert-butyl ester
Übersicht
Beschreibung
6-Methylpicolinic acid, also known as 2-carboxy-6-methylpyridine, is a heterocyclic building block . It is used in the preparation of various compounds, including 2-(2-benzoxazolyl)-6-methylpyridine and 1,5-cyclooctadiene iridium(I) complexes bearing chelating ligands .
Synthesis Analysis
Tertiary butyl esters, such as 6-Methylpicolinic acid tert-butyl ester, can be synthesized using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . Another method involves the Steglich Esterification, which allows the conversion of sterically demanding and acid labile substrates .Chemical Reactions Analysis
Tert-butyl esters are known for their stability against various nucleophiles and reducing agents . They can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Physical and Chemical Properties Analysis
Esters, including tert-butyl esters, are polar but do not engage in hydrogen bonding . Therefore, they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Esters, particularly those derived from picolinic acid, have been extensively studied for their synthetic utility. For instance, the work by Li et al. (2013) on 4H-Chromene-2-carboxylic acid ester derivatives emphasizes the importance of ester derivatives in synthesizing antitumor antibiotics, highlighting the role of ester functionalities in structural-activity relationship studies Li et al., 2013. Similarly, the research by Price et al. (2014) on the synthesis of ligands for radiopharmaceutical applications using tert-butyl esters as protecting groups underscores the versatility of esters in medicinal chemistry Price et al., 2014.
Material Science Applications
Ester derivatives also find applications in material science, particularly in the development of organic photovoltaics. The electronic structures of various fullerene derivatives, including those with ester groups, have been studied to understand their role as n-type materials in organic photovoltaic devices Nakanishi et al., 2014. This research indicates the potential of ester derivatives in enhancing the performance of photovoltaic materials.
Wirkmechanismus
The mechanism of action for the deprotection of tert-butyl esters involves the use of a tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+), and triethylsilane . This combination facilitates the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield under mild conditions .
Zukünftige Richtungen
Tert-butyl esters find large applications in synthetic organic chemistry . They are frequently used as a protecting group for the carboxylic acid functionality of amino acids . Future research may focus on developing safer and more efficient methods for the synthesis and deprotection of tert-butyl esters. Additionally, the use of these esters in the synthesis of complex organic compounds and in the field of peptide therapeutics may be explored .
Eigenschaften
IUPAC Name |
tert-butyl 6-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-6-5-7-9(12-8)10(13)14-11(2,3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIIPOFZJLTWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575433-87-3 | |
| Record name | tert-butyl 6-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}acetamide](/img/structure/B3427152.png)
